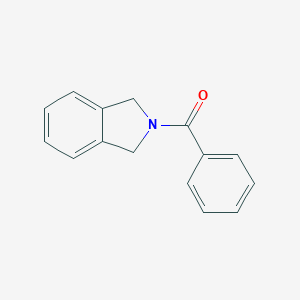
2-Benzoylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylisoindoline is a chemical compound that belongs to the class of isoindolines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 2-Benzoylisoindoline is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. For example, it has been found to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
2-Benzoylisoindoline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to exhibit antifungal and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Benzoylisoindoline is its potential as a lead compound for the development of new drugs. It has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of 2-Benzoylisoindoline is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Benzoylisoindoline. One direction is the development of new synthetic methods for the preparation of 2-Benzoylisoindoline and its derivatives. Another direction is the study of the mechanism of action of 2-Benzoylisoindoline and its potential as a lead compound for the development of new drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-Benzoylisoindoline could provide valuable information for its potential use in clinical settings.
Méthodes De Synthèse
There are several methods for the synthesis of 2-Benzoylisoindoline, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the decarboxylative cyclization reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The decarboxylative cyclization reaction involves the reaction of an N-acyl amino acid with a base to form the isoindoline ring.
Applications De Recherche Scientifique
2-Benzoylisoindoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential modulator of the immune system.
Propriétés
Numéro CAS |
18913-39-8 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1,3-dihydroisoindol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C15H13NO/c17-15(12-6-2-1-3-7-12)16-10-13-8-4-5-9-14(13)11-16/h1-9H,10-11H2 |
Clé InChI |
IWCBUAOAIGSAGV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)


![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
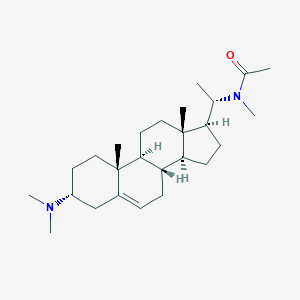
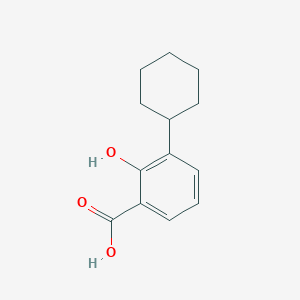
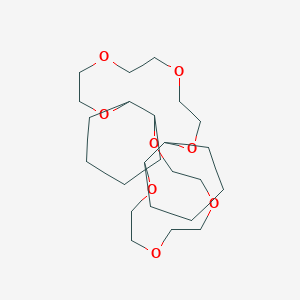



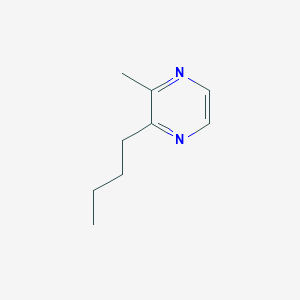
![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)

